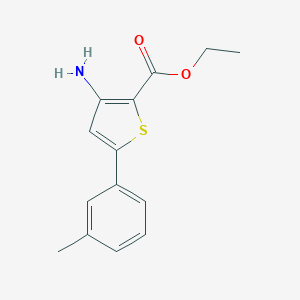

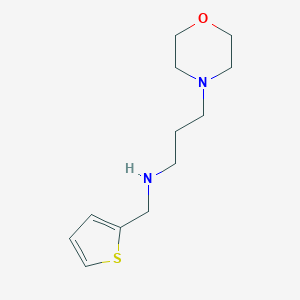

![molecular formula C11H15NO3 B511055 3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-ol CAS No. 869943-99-7](/img/structure/B511055.png)

3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves several steps. While I don’t have specific analytical data for this product, it can be prepared through organic synthesis. Researchers have explored various routes, including cyclization reactions and functional group transformations . For detailed synthetic procedures, refer to relevant literature .

Molecular Structure Analysis

The molecular formula C₁₃H₁₇NO₂ indicates a molecular weight of 219.28 g/mol. The compound’s structure features a piperidine ring linked to a benzo[1,3]dioxole moiety. The SMILES notation for this compound is: C1(C=C2CC3CNCCC3)=C(C=C2)OCO1 . The 3D arrangement of atoms in space contributes to its properties and interactions.

Chemical Reactions Analysis

While specific reactions involving this compound may vary, it can participate in nucleophilic substitutions, cyclizations, and oxidative processes. Researchers have explored its reactivity in the context of drug discovery and medicinal chemistry . Investigating its behavior under different conditions is essential.

Scientific Research Applications

Biological Activity and Toxicity Studies

Research has focused on synthesizing novel compounds from eugenol, including benzoxazine and aminomethyl derivatives, to study their biological activities. For example, derivatives have been tested for their toxicity using the brine shrimp lethality test (BST), indicating potential for further bioactivity studies (Rudyanto et al., 2014).

Antimicrobial and Antifungal Applications

Compounds with the core structure of "3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-ol" have been explored for their antimicrobial properties. For instance, derivatized pyrazole-based ligands have been synthesized and examined for their catecholase activity, demonstrating catalytic efficiency in the oxidation of catechol to o-quinone, which is relevant for antimicrobial applications (Zerrouki et al., 2011).

Synthesis of Analogues for Biological Studies

The synthesis of analogues such as 2',3'-dideoxy-6',6'-difluoro-3'-thionucleoside from gem-difluorohomoallyl alcohol showcases the versatility of these compounds in generating biologically active molecules with applications in studying diseases like HIV and HBV (Wu et al., 2004).

Advanced Materials and Photophysical Properties

The structural design and synthesis of derivatives have been pivotal in developing materials with unique photophysical properties. For example, pyridyl substituted derivatives exhibit aggregation-enhanced emission and multi-stimuli-responsive properties, highlighting their potential in materials science for sensing and imaging applications (Srivastava et al., 2017).

Neuroleptic Activity Research

Derivatives have been synthesized and evaluated for neuroleptic activities, showing potential in the development of new therapeutic agents for neurological disorders. The study of 1-[1-(benzo-1,4-dioxan-2-ylmethyl)-4-piperidinyl]benzimidazolone derivatives demonstrated a strong dependence on specific substituents for activity, contributing to the understanding of structure-activity relationships in medicinal chemistry (Henning et al., 1987).

properties

IUPAC Name |

3-(1,3-benzodioxol-5-ylmethylamino)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c13-5-1-4-12-7-9-2-3-10-11(6-9)15-8-14-10/h2-3,6,12-13H,1,4-5,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHQSTRBVFIZHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301240496 |

Source

|

| Record name | 3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301240496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-ol | |

CAS RN |

869943-99-7 |

Source

|

| Record name | 3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869943-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301240496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![13,13,13a,15,15-pentamethyl-6,7,13a,15-tetrahydro-13H-indolo[1',2':4,5][1,4]diazepino[1,7-a]indole](/img/structure/B511031.png)

![{[4-(Ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B511035.png)

![{4-[(3-Imidazol-1-yl-propylamino)-methyl]-phenyl}-dimethyl-amine](/img/structure/B511057.png)

![Diethyl-(4-{[(pyridin-3-ylmethyl)-amino]-methyl}-phenyl)-amine](/img/structure/B511065.png)

![1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol](/img/structure/B511085.png)

![4-[[(4-methoxyphenyl)methylamino]methyl]benzoic Acid](/img/structure/B511090.png)